molecular formula C29H25N3O3 B11673487 Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1'-biphenyl]-4-yl-2-oxoethyl ester CAS No. 292612-36-3

Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1'-biphenyl]-4-yl-2-oxoethyl ester

Cat. No.: B11673487
CAS No.: 292612-36-3
M. Wt: 463.5 g/mol
InChI Key: MYFBDVCGONLPCJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1’-biphenyl]-4-yl-2-oxoethyl ester is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of a benzoic acid moiety linked to a biphenyl group and a dimethylamino phenyl diazenyl group. It is often used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1’-biphenyl]-4-yl-2-oxoethyl ester typically involves multiple steps. One common method includes the diazotization of 4-(dimethylamino)aniline followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1’-biphenyl]-4-yl-2-oxoethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the biphenyl and benzoic acid moieties can interact with hydrophobic and hydrophilic regions of biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-: Similar structure but with different substitution patterns.

    2-(4-Hydroxyphenylazo)benzoic acid: Contains a hydroxy group instead of a dimethylamino group.

Uniqueness

The unique combination of the dimethylamino phenyl diazenyl group and the biphenyl ester linkage in benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1’-biphenyl]-4-yl-2-oxoethyl ester imparts distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

292612-36-3

Molecular Formula

C29H25N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate

InChI

InChI=1S/C29H25N3O3/c1-32(2)25-18-16-24(17-19-25)30-31-27-11-7-6-10-26(27)29(34)35-20-28(33)23-14-12-22(13-15-23)21-8-4-3-5-9-21/h3-19H,20H2,1-2H3

InChI Key

MYFBDVCGONLPCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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